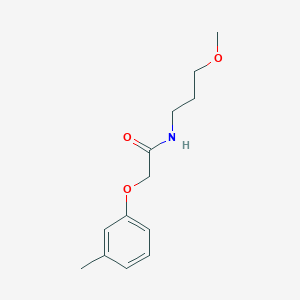![molecular formula C23H31N3O5 B5138586 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CPI-444 and is a small molecule inhibitor of the adenosine A2A receptor.
Mecanismo De Acción
The adenosine A2A receptor is a G protein-coupled receptor that plays a role in regulating immune function. Overexpression of this receptor in cancer cells has been linked to immune evasion and tumor progression. CPI-444 binds to the adenosine A2A receptor and prevents its activation, leading to enhanced anti-tumor immune response and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, CPI-444 has also been shown to have effects on other physiological systems. The compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the inhibition of the adenosine A2A receptor, which plays a role in regulating immune and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor. This allows for precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using CPI-444 is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of interest is the use of CPI-444 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective adenosine A2A receptor inhibitors. Finally, further research is needed to fully understand the biochemical and physiological effects of CPI-444 and its potential therapeutic applications in other disease states.
Métodos De Síntesis
The synthesis of 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 3-bromo-1H-indole in the presence of a palladium catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Aplicaciones Científicas De Investigación
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer cells. Inhibition of this receptor has been shown to enhance the anti-tumor immune response, making CPI-444 a promising candidate for cancer immunotherapy.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.C2H2O4/c25-21(10-9-17-5-1-2-6-17)24-13-11-23(12-14-24)16-18-15-22-20-8-4-3-7-19(18)20;3-1(4)2(5)6/h3-4,7-8,15,17,22H,1-2,5-6,9-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIRGFVFSZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)


![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)